benzyl(tributyl)phosphonium chloride

Overview

Description

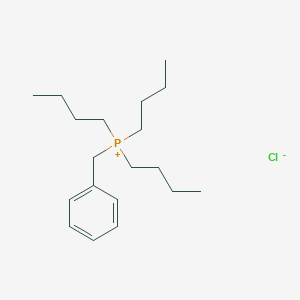

benzyl(tributyl)phosphonium chloride is a quaternary phosphonium salt with the chemical formula (C_{19}H_{34}ClP). It is a type of organophosphorus compound that features a positively charged phosphonium ion paired with a chloride anion. This compound is known for its applications in various fields, including organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

benzyl(tributyl)phosphonium chloride can be synthesized through the reaction of tributylphosphine with benzyl chloride. The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophilic phosphorus atom attacks the electrophilic carbon atom of benzyl chloride, resulting in the formation of the quaternary phosphonium salt. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of phosphonium, benzyltributyl-, chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

benzyl(tributyl)phosphonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation Reactions: The phosphonium ion can be oxidized to form phosphine oxides.

Wittig Reactions: It can be used to generate phosphonium ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include hydroxide, alkoxide, and cyanide ions. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Wittig Reaction: The formation of phosphonium ylides involves the reaction of phosphonium, benzyltributyl-, chloride with strong bases like butyllithium.

Major Products

Substitution Reactions: The major products are the substituted phosphonium salts.

Oxidation Reactions: The major product is the corresponding phosphine oxide.

Wittig Reactions: The major products are alkenes and phosphine oxides

Scientific Research Applications

benzyl(tributyl)phosphonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonium, benzyltributyl-, chloride varies depending on its application:

Comparison with Similar Compounds

benzyl(tributyl)phosphonium chloride can be compared with other quaternary phosphonium salts:

Tetraphenylphosphonium Chloride: Unlike phosphonium, benzyltributyl-, chloride, tetraphenylphosphonium chloride has four phenyl groups attached to the phosphorus atom.

Trihexyl(tetradecyl)phosphonium Chloride: This compound has longer alkyl chains, making it more hydrophobic and suitable for applications in non-polar solvents.

Triphenylphosphonium Bromide: Similar to phosphonium, benzyltributyl-, chloride, but with bromide as the counterion.

This compound stands out due to its balanced solubility in both polar and non-polar solvents, making it versatile for various applications.

Biological Activity

Benzyl(tributyl)phosphonium chloride (BTPC) is a quaternary phosphonium salt that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

BTPC is characterized by its phosphonium group, which consists of a phosphorus atom bonded to four organic groups. The structure can be represented as follows:

This composition allows BTPC to interact effectively with biological membranes, contributing to its antimicrobial properties.

The primary mechanism through which BTPC exhibits its biological activity is by disrupting microbial cell membranes. This disruption leads to:

- Cell Lysis : The compound interacts with phospholipid bilayers, causing structural damage and eventual cell death .

- Membrane Permeability : Increased permeability results in the leakage of cellular contents, which is detrimental to microbial survival .

- Enzyme Inhibition : BTPC has been shown to inhibit cholinesterases, affecting neurotransmitter breakdown in various organisms, although its inhibitory potency is lower compared to other phosphonium salts .

Antimicrobial Activity

BTPC has demonstrated significant antimicrobial activity against a range of pathogens. Research indicates:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis, exhibiting bactericidal effects at low concentrations .

- Gram-negative Bacteria : Shows activity against Pseudomonas aeruginosa and Serratia marcescens, highlighting its broad-spectrum efficacy .

Case Studies

- In Vitro Studies : A study assessed the effectiveness of BTPC against biofilm-forming bacteria (BFs). Results indicated that BTPC significantly reduced biofilm formation, suggesting its potential as an anti-BF agent in clinical settings .

- Synergistic Effects : Research has explored the synergistic effects of BTPC with other compounds, such as 1,5-pentanedial. This combination exhibited enhanced antimicrobial activity due to their complementary mechanisms of action .

Applications in Medicine and Industry

BTPC's unique properties make it suitable for various applications:

- Antimicrobial Coatings : Its ability to disrupt membranes positions BTPC as a candidate for coatings in healthcare settings to prevent infections caused by resistant bacteria.

- Drug Delivery Systems : Ongoing research aims to utilize BTPC for drug delivery due to its capacity to form stable complexes with therapeutic agents .

- Industrial Use : Beyond biological applications, BTPC is employed in the synthesis of ionic liquids and as a phase-transfer catalyst in organic reactions .

Research Findings Summary

Properties

IUPAC Name |

benzyl(tributyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34P.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHPXAFAEZGCMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924154 | |

| Record name | Benzyl(tributyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Maybridge MSDS] | |

| Record name | Benzyltributylphosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1224-56-2 | |

| Record name | Phosphonium, tributyl(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, benzyltributyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl(tributyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.